molecular formula C17H22N2O4 B2467155 N-[[4-(2,6-Dimethylmorpholine-4-carbonyl)phenyl]methyl]oxirane-2-carboxamide CAS No. 2418667-70-4

N-[[4-(2,6-Dimethylmorpholine-4-carbonyl)phenyl]methyl]oxirane-2-carboxamide

Cat. No.: B2467155
CAS No.: 2418667-70-4
M. Wt: 318.373
InChI Key: PSLBYGYZJMHYRZ-UHFFFAOYSA-N
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Description

N-[[4-(2,6-Dimethylmorpholine-4-carbonyl)phenyl]methyl]oxirane-2-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a morpholine ring substituted with dimethyl groups, a phenyl group, and an oxirane (epoxide) ring, making it a unique structure with diverse reactivity.

Properties

IUPAC Name

N-[[4-(2,6-dimethylmorpholine-4-carbonyl)phenyl]methyl]oxirane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4/c1-11-8-19(9-12(2)23-11)17(21)14-5-3-13(4-6-14)7-18-16(20)15-10-22-15/h3-6,11-12,15H,7-10H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSLBYGYZJMHYRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)C2=CC=C(C=C2)CNC(=O)C3CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-(2,6-Dimethylmorpholine-4-carbonyl)phenyl]methyl]oxirane-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Morpholine Ring: Starting with a suitable precursor, the morpholine ring is synthesized through cyclization reactions.

    Dimethylation: The morpholine ring is then dimethylated using methylating agents under controlled conditions.

    Attachment of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts acylation reaction.

    Formation of the Oxirane Ring: The oxirane ring is formed by epoxidation of an appropriate precursor.

    Final Coupling: The final step involves coupling the oxirane ring with the dimethylmorpholine-phenyl intermediate to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[[4-(2,6-Dimethylmorpholine-4-carbonyl)phenyl]methyl]oxirane-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxirane ring to diols or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxirane ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce diols. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Scientific Research Applications

N-[[4-(2,6-Dimethylmorpholine-4-carbonyl)phenyl]methyl]oxirane-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the development of new materials, coatings, and polymers due to its reactive functional groups.

Mechanism of Action

The mechanism of action of N-[[4-(2,6-Dimethylmorpholine-4-carbonyl)phenyl]methyl]oxirane-2-carboxamide involves its interaction with specific molecular targets. The oxirane ring can undergo ring-opening reactions with nucleophiles, leading to the formation of covalent bonds with target molecules. This can modulate the activity of enzymes or receptors, affecting various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    N-[[4-(2,6-Dimethylmorpholine-4-carbonyl)phenyl]methyl]pentanamide: Similar structure but with a pentanamide group instead of an oxirane ring.

    2,6-Dimethylmorpholine: A simpler compound with only the dimethylated morpholine ring.

    N-[[4-(2,6-Dimethylmorpholine-4-carbonyl)phenyl]methyl]oxirane-2-carboxylate: Similar structure but with a carboxylate group.

Uniqueness

N-[[4-(2,6-Dimethylmorpholine-4-carbonyl)phenyl]methyl]oxirane-2-carboxamide is unique due to the presence of both the oxirane ring and the dimethylmorpholine-phenyl moiety

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